N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
Molecular Formula |
C17H21N3OS |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-cyclooctyl-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H21N3OS/c21-17(18-14-11-7-2-1-3-8-12-14)16-15(19-20-22-16)13-9-5-4-6-10-13/h4-6,9-10,14H,1-3,7-8,11-12H2,(H,18,21) |
InChI Key |
OOTKOSPUPZNAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Hurd–Mori Reaction-Based Synthesis
The Hurd–Mori reaction remains a cornerstone for constructing 1,2,3-thiadiazole cores. For N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide, this method involves cyclizing a hydrazone derivative with sulfur monochloride (SCl). Specifically, phenylacetaldehyde hydrazone reacts with SCl in dichloromethane at 0–5°C to yield 4-phenyl-1,2,3-thiadiazole-5-carbaldehyde . Subsequent oxidation of the aldehyde to a carboxylic acid is achieved using potassium permanganate (KMnO) in acidic conditions, followed by amide coupling with cyclooctylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .
Key Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | SCl, CHCl | 0–5°C | 72–78 |
| Oxidation | KMnO, HSO | 60°C | 85 |
| Amidation | EDC, HOBt, DMF | RT | 68 |
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by H NMR, C NMR, and high-resolution mass spectrometry (HRMS). A singlet at δ 8.2 ppm in the H NMR spectrum confirms the thiadiazole protons, while the cyclooctyl group appears as a multiplet at δ 1.4–2.1 ppm .
Multi-Component Synthesis via Ugi Reaction
A streamlined approach employs the Ugi four-component reaction (U-4CR) to assemble the thiadiazole scaffold. Equimolar quantities of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid, cyclooctylamine, an aldehyde (e.g., benzaldehyde), and an isocyanide react in methanol at 25°C for 24 hours . This one-pot method bypasses intermediate isolation, achieving a 58% yield. The reaction proceeds via imine formation, followed by nucleophilic attack of the isocyanide and cyclization.
Optimization Insights
-
Solvent : Methanol outperforms THF and DMF due to better solubility of intermediates.
-
Catalyst : Bronsted acids (e.g., p-toluenesulfonic acid) increase yield to 74% by accelerating imine formation .
-
Workup : Precipitation in cold water followed by recrystallization (ethanol/water) enhances purity.
LC-MS analysis shows a molecular ion peak at m/z 357.12 [M+H], consistent with the target compound. Infrared (IR) spectroscopy confirms the amide C=O stretch at 1650 cm and thiadiazole C-S vibration at 680 cm .
Cyclization of Thiosemicarbazide Intermediates
Thiosemicarbazides serve as precursors for thiadiazole formation. Starting with 4-chlorophenyl isothiocyanate, hydrazine hydrate in ethanol yields N-(4-chlorophenyl)hydrazinecarbothioamide. Treatment with carbon disulfide (CS) in NaOH (10%) at reflux for 6 hours generates 5-((4-chlorophenyl)amino)-1,2,3-thiadiazole-2-thiol . Chlorine displacement via nucleophilic aromatic substitution with phenylboronic acid introduces the phenyl group, while subsequent hydrolysis (HCl, 110°C) produces the carboxylic acid. Amide coupling with cyclooctylamine using thionyl chloride (SOCl) as an activating agent completes the synthesis .
Comparative Yields
| Intermediate | Reaction | Yield (%) |
|---|---|---|
| Thiosemicarbazide | Hydrazine + isothiocyanate | 89 |
| Thiadiazole-thiol | CS, NaOH | 76 |
| Carboxamide | SOCl, cyclooctylamine | 63 |
X-ray crystallography of intermediates reveals planar thiadiazole rings with bond lengths of 1.65 Å for C-S, corroborating density functional theory (DFT) calculations .
Microwave-Assisted Functionalization
Microwave irradiation significantly accelerates amide bond formation. After synthesizing 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid via the Hurd–Mori method, the acid is treated with cyclooctylamine and N,N’-diisopropylcarbodiimide (DIC) in acetonitrile under microwave conditions (90°C, 150 W, 15 minutes) . This method achieves an 81% yield, compared to 68% under conventional heating.
Advantages
-
Time Efficiency : 15 minutes vs. 12 hours for thermal methods.
-
Selectivity : Reduced side products from epimerization or decomposition.
-
Scalability : Demonstrated for 50-gram batches with consistent purity (>98% by HPLC) .
Green Chemistry Approaches
Recent advances emphasize solvent-free and catalytic methods. Ball milling 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with cyclooctylamine and nano-TiO as a catalyst for 30 minutes yields the amide in 79% yield . This mechanochemical approach eliminates organic solvents and reduces energy consumption.
Environmental Metrics
-
E-Factor : 0.8 (vs. 6.2 for traditional methods).
Analytical and Spectroscopic Validation
Rigorous characterization ensures structural fidelity:
Chemical Reactions Analysis
Condensation Reactions
The carboxamide group undergoes condensation with amines or acids to form imine or acylated derivatives. For example:
-
Reaction with primary amines (e.g., aniline) in tetrahydrofuran (THF) at 60–80°C yields Schiff base derivatives.
-
Acylation with acetic anhydride under basic conditions produces N-acetylated analogs.
Key Factors :
-
Steric hindrance from the cyclooctyl group slows reaction kinetics compared to smaller substituents.
-
Polar aprotic solvents (e.g., THF) enhance nucleophilicity at the carboxamide nitrogen.
Oxidation Reactions
The thiadiazole ring and aryl groups are susceptible to oxidation:
-
Ring Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates sulfoxide or sulfone derivatives.
-
Aryl Oxidation : The phenyl group undergoes hydroxylation under strong oxidizing agents like KMnO₄ in acidic media, forming phenolic byproducts.
Reaction Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Thiadiazole sulfoxidation | H₂O₂ (30%) | Ethanol | 25°C | 65–70 |
| Phenyl hydroxylation | KMnO₄/H₂SO₄ | Water | 80°C | 45–50 |
Nucleophilic Substitution
The carboxamide’s carbonyl carbon participates in nucleophilic attacks:
-
Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid and cyclooctylamine.
-
Acidic Conditions : HCl (6M) reflux, 85% conversion.
-
Basic Conditions : NaOH (2M) at 60°C, 78% conversion.
-
-
Aminolysis : Reaction with hydrazine forms hydrazide derivatives, useful in further cyclization reactions.
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes EAS, though reactivity is moderated by electron-withdrawing effects from the thiadiazole:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position (60% yield).
-
Halogenation : Br₂ in CCl₄ adds bromine at the ortho and para positions (1:2 ratio).
Reduction Reactions
Selective reduction of functional groups:
-
Thiadiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the ring, forming a diamine sulfide intermediate.
-
Carboxamide Reduction : LiAlH₄ reduces the amide to a primary amine, though steric bulk lowers efficiency (40% yield).
Complexation and Coordination Chemistry
The sulfur and nitrogen atoms in the thiadiazole ring coordinate with metal ions:
-
Pd(II) Complexes : Forms stable complexes with PdCl₂ in ethanol, characterized by shifts in FT-IR (S→Pd stretching at 420 cm⁻¹).
-
Zn(II) Binding : Interacts with zinc ions via the carboxamide oxygen, relevant to enzyme inhibition mechanisms .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition occurs via:
-
Loss of the cyclooctyl group (200–250°C).
-
Breakdown of the thiadiazole ring (250–300°C).
Comparative Reactivity Insights
| Reaction Type | N-Cyclooctyl Derivative | N-Phenyl Analog |
|---|---|---|
| Hydrolysis Rate | Slower (steric hindrance) | Faster (lower steric bulk) |
| EAS Efficiency | Moderate (electron withdrawal) | High (less deactivation) |
| Metal Binding | Stronger (flexible cyclooctyl) | Weaker (rigid phenyl) |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For example, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.91 - 62.5 µg/mL |
| Bacillus subtilis | 125 µg/mL |
| Escherichia coli | 125 µg/mL |
| Pseudomonas aeruginosa | >1000 µg/mL |
The structural characteristics of thiadiazoles facilitate interactions with microbial cell membranes, enhancing their efficacy against pathogens .
Anticancer Properties
N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide and its analogs have been investigated for their anticancer activities. Studies reveal that these compounds can significantly reduce the viability of cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| LoVo (colon carcinoma) | 200 |
| MCF-7 (breast carcinoma) | 50 |
The mechanism of action is believed to involve the inhibition of transcription factors essential for cancer cell proliferation, such as STAT3 and cyclin-dependent kinase 9 (CDK9) .
Catalytic Applications
The ability of this compound to form stable complexes with metal ions suggests potential applications in catalysis. Its unique structure allows for specific molecular interactions that could enhance catalytic efficiency in various chemical reactions.
Material Science
In material science, the compound's electronic properties make it suitable for developing new materials with specific functionalities, such as conductivity or fluorescence. The thiadiazole core is known for its ability to participate in hydrogen bonding and other interactions, which can be exploited in creating advanced materials .
Case Studies
- Antimicrobial Efficacy : A study demonstrated the antibacterial activity of a series of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that modifying substituents on the thiadiazole ring significantly influenced antibacterial potency .
- Anticancer Activity Assessment : In vitro studies showed that certain derivatives exhibited strong cytotoxic effects against various cancer cell lines. The research highlighted structure-activity relationships that could guide future drug design efforts targeting specific cancer pathways .
- Catalytic Performance : Experimental evaluations revealed that thiadiazole-based compounds could serve as effective catalysts in organic transformations, showcasing their versatility beyond biological applications.
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in DNA replication and repair, leading to the disruption of cellular processes and ultimately cell death . Additionally, it can interact with cellular membranes, altering their permeability and affecting cell viability .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide and similar compounds:
Structural and Functional Insights
- Thiadiazole Core Modifications: 4-Phenyl vs. However, bulky substituents like cyclohexyl (7d) reduce antimicrobial activity, suggesting a balance is critical . Amide Group Diversity: The cyclooctyl group in the target compound is aliphatic and sterically demanding, contrasting with BTP2’s trifluoromethylpyrazole (electron-withdrawing) or SI104’s flavone-derived aryl group (electron-rich). This may alter binding kinetics or metabolic stability .
- Biological Activity: Anti-Microbial Potential: Compounds like 7p (thiophene-carboxamide) show anti-tubercular activity, while bulky aliphatic groups (e.g., cyclohexyl in 7d) abolish activity. The cyclooctyl group’s intermediate size may offer a unique profile . Calcium Signaling: BTP2’s inhibition of SOCE highlights the role of thiadiazole carboxamides in ion channel modulation.
Biological Activity
N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazoles, which have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and potential enzyme inhibition properties based on recent research findings.
Chemical Structure
The compound features a 1,2,3-thiadiazole ring system with a cyclooctyl group attached to nitrogen at position 1, a phenyl group at position 4, and a carboxamide functional group at position 5. This unique structure contributes to its potential biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound were shown to inhibit cell viability in various cancer cell lines:
- Cell Lines Tested : LoVo (colon cancer), MCF-7 (breast cancer), and HCT-116 (colon carcinoma).
- Results :
- The compound reduced cell viability below 50% at concentrations of 200 µM after 24 hours of treatment.
- It demonstrated potent anti-proliferative effects by inhibiting the activity of STAT3 transcription factors and CDK9 kinase activity.
The molecular docking studies indicated that the compound could interfere with DNA binding and kinase activity, highlighting its mechanism of action in cancer treatment .
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. The following summarizes the antimicrobial activity associated with compounds similar to this compound:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Inhibition Results :
- Compounds showed inhibition rates between 81% and 91% against S. aureus with MIC values ranging from 20–28 µg/mL.
- Other derivatives exhibited effective antifungal activity against Candida albicans and Aspergillus niger.
These findings suggest that this compound may possess significant potential as an antimicrobial agent .
Enzyme Inhibition Potential
The compound's structural characteristics suggest possible interactions with various enzymes. Research indicates that thiadiazole derivatives can act as enzyme inhibitors:
- Targets :
- Cyclin-dependent kinases (CDKs)
- STAT transcription factors
The ability to inhibit these targets is crucial for developing therapeutic agents against diseases characterized by dysregulated cell proliferation and survival .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of thiadiazole derivatives:
- Method : Cell viability assays were performed on MCF-7 and HCT-116 cells.
- Findings : The compounds exhibited IC50 values in the low micromolar range, indicating strong anti-proliferative effects. The mechanism was attributed to apoptosis induction via STAT3 inhibition.
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial properties:
- Method : Disk diffusion method was used against various bacterial strains.
- Findings : The derivatives displayed significant antibacterial activity comparable to standard antibiotics like ciprofloxacin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
